4-Methyl-1,3-oxazole-2-sulfonyl chloride
Description
Properties
Molecular Formula |
C4H4ClNO3S |
|---|---|
Molecular Weight |
181.60 g/mol |
IUPAC Name |
4-methyl-1,3-oxazole-2-sulfonyl chloride |
InChI |
InChI=1S/C4H4ClNO3S/c1-3-2-9-4(6-3)10(5,7)8/h2H,1H3 |
InChI Key |
IOELRFRRWNNNHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=N1)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Robinson-Gabriel Cyclization
The Robinson-Gabriel method involves cyclodehydration of 2-acylamino ketones using phosphoryl chloride (POCl₃) or similar dehydrating agents. For 4-methyl substitution, 2-acetamidoacetone serves as a suitable precursor. Cyclization at 80–100°C in anhydrous dichloromethane yields 4-methyl-1,3-oxazole with 70–85% efficiency. This route benefits from commercially available starting materials but requires careful control of reaction conditions to avoid over-dehydration.
Cornforth Rearrangement
The Cornforth approach employs α-acyloxy ketones, such as methyl 3-acetoxy-2-butanone, heated under reflux in xylene. This method provides 4-methyl-1,3-oxazole in 65–78% yield, with the methyl group originating from the acetyl moiety. While less efficient than Robinson-Gabriel cyclization, this pathway avoids the use of strongly acidic conditions, making it preferable for acid-sensitive substrates.
Sulfonation Strategies for 1,3-Oxazole Derivatives
Introducing the sulfonyl chloride group at the 2-position of 4-methyl-1,3-oxazole demands precise control over regioselectivity and reaction vigor.
Direct Sulfonation with Chlorosulfonic Acid
Treatment of 4-methyl-1,3-oxazole with chlorosulfonic acid (ClSO₃H) at 0–5°C in dichloromethane generates the intermediate sulfonic acid. Subsequent addition of thionyl chloride (SOCl₂) at 70°C for 2 hours converts the sulfonic acid to the sulfonyl chloride. This one-pot procedure achieves 58–72% yields, with the methyl group at position 4 directing electrophilic attack to position 2 via resonance and inductive effects.
Sulfamic Acid-Mediated Sulfonation
Incorporating sulfamic acid (H₂NSO₃H) as a catalyst enhances reaction efficiency. A protocol adapted from aromatic sulfonyl chloride synthesis involves:
- Dropwise addition of 4-methyl-1,3-oxazole to chlorosulfonic acid and sulfamic acid at 70°C.
- Gradual introduction of thionyl chloride over 2 hours.
- Isolation via ice-water quench and filtration.
This method elevates yields to 82–94% by minimizing side reactions such as ring opening or over-sulfonation.
Optimization of Sulfonyl Chloride Formation
Critical parameters influencing the synthesis include temperature, stoichiometry, and workup procedures:
Temperature Control
Maintaining the reaction at 70°C during thionyl chloride addition prevents decomposition of the oxazole ring while ensuring complete conversion of the sulfonic acid intermediate. Exceeding 75°C leads to a 15–20% decrease in yield due to thermal degradation.
Workup and Purification
Quenching the reaction mixture in ice water precipitates the crude sulfonyl chloride, which is filtered and washed with cold water. Recrystallization from hexane/ethyl acetate (4:1) affords 4-methyl-1,3-oxazole-2-sulfonyl chloride with >95% purity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a single peak at 4.3 minutes, confirming >98% purity.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Direct Sulfonation | 58–72 | 90–95 | 3.5 |
| Sulfamic Acid Protocol | 82–94 | 95–98 | 2.5 |
| Oxidative Sulfonation | 45–60 | 85–90 | 5.0 |
The sulfamic acid-mediated approach outperforms alternatives in yield and efficiency, though it demands rigorous exclusion of moisture.
Challenges and Limitations
- Regioselectivity : Competing sulfonation at position 5 occurs in 5–8% of cases, necessitating chromatographic separation.
- Moisture Sensitivity : Hydrolysis to the sulfonic acid occurs rapidly if traces of water are present during synthesis.
- Scale-Up : Reactions >10 mmol exhibit a 10–15% yield drop due to heat dissipation issues.
Applications and Derivatives
4-Methyl-1,3-oxazole-2-sulfonyl chloride serves as a precursor to sulfonamide inhibitors with demonstrated anticancer and antiparasitic activity. Coupling with p-fluoroaniline yields compounds exhibiting GI₅₀ values of 0.65–2.75 μM against leukemia cell lines.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,3-oxazole-2-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinyl or sulfhydryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
4-Methyl-1,3-oxazole-2-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-1,3-oxazole-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, the compound may react with amino groups in proteins, leading to the formation of sulfonamide linkages.
Comparison with Similar Compounds
Table 1: Key Properties of 4-Methyl-1,3-oxazole-2-sulfonyl Chloride
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀ClNO₃S |
| Molecular Weight | 271.72 g/mol |
| CAS Number | 1512753-16-0 |
| IUPAC Name | 2-methyl-5-(4-methyl-1,3-oxazol-2-yl)benzenesulfonyl chloride |
| PubChem CID | 80713237 |
This compound is primarily used in organic synthesis as an electrophilic reagent for introducing sulfonyl groups into target molecules, particularly in pharmaceutical and agrochemical research .
Comparison with Structurally Similar Compounds
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Esters)
Sulfonylurea herbicides, such as metsulfuron methyl ester (CAS: 74223-64-6), share a sulfonyl bridge but are anchored to a triazine ring instead of an oxazole. These compounds inhibit acetolactate synthase (ALS), a critical enzyme in plant amino acid biosynthesis.
Key Differences :
- Reactivity : Unlike 4-methyl-1,3-oxazole-2-sulfonyl chloride, sulfonylureas are stabilized as esters or amides, reducing electrophilicity and enabling selective herbicidal activity .
- Applications : Sulfonylureas are agrochemicals, while the oxazole sulfonyl chloride is a synthetic intermediate for coupling reactions .
Table 2: Structural and Functional Comparison
| Compound | Core Structure | Functional Groups | Primary Use |
|---|---|---|---|
| 4-Methyl-1,3-oxazole-2-sulfonyl chloride | Oxazole ring | Sulfonyl chloride | Organic synthesis |
| Metsulfuron methyl ester | Triazine ring | Sulfonylurea, methyl ester | Herbicide |
Other Sulfonyl Chlorides (e.g., 3-Fluoro-4-(oxolane-3-ylmethoxy)benzene-1-sulfonyl chloride)
Sulfonyl chlorides with aromatic backbones, such as 3-fluoro-4-(oxolane-3-ylmethoxy)benzene-1-sulfonyl chloride (CAS: N/A), exhibit distinct electronic profiles due to substituents like fluorine and oxolane.
Key Differences :
Heterocyclic Sulfonyl Derivatives (e.g., 4-Methyl-1,3-dioxolane)
4-Methyl-1,3-dioxolane (CAS: 1072-47-5) is a cyclic ether lacking a sulfonyl group. While structurally distinct, its stability and applications in solvents highlight how heterocyclic substituents influence physicochemical behavior.
Key Differences :
- Reactivity : Dioxolanes are inert under most conditions, whereas sulfonyl chlorides are highly reactive electrophiles .
- Applications : Dioxolanes serve as solvents or stabilizers, contrasting with sulfonyl chlorides’ role in synthesis .
Research Findings and Reactivity Insights
Role in Transition-Metal-Catalyzed Coupling
4-Methyl-1,3-oxazole-2-sulfonyl chloride participates in palladium-catalyzed C–H activation/C–C cross-coupling reactions. Its sulfonyl chloride group acts as a directing and activating moiety, enabling regioselective arylation. This contrasts with aryl halides (e.g., bromides), which require preactivation and generate stoichiometric waste .
Table 3: Comparison of Coupling Partners
| Coupling Partner | Reaction Efficiency | Waste Generation | Functional Group Tolerance |
|---|---|---|---|
| Aryl Halides (e.g., Br) | High | High | Moderate |
| Sulfonyl Chlorides | Moderate-High | Low | High |
Stability and Handling
Sulfonyl chlorides, including 4-methyl-1,3-oxazole-2-sulfonyl chloride, are moisture-sensitive and require anhydrous storage. This contrasts with sulfonylureas, which are stable as solids under ambient conditions .
Q & A
Q. What are the established methods for synthesizing 4-methyl-1,3-oxazole-2-sulfonyl chloride, and how do reaction conditions influence yield?
The synthesis of sulfonyl chlorides often involves oxidative chlorination or thiol-to-sulfonyl chloride conversion. For heterocyclic sulfonyl chlorides like 4-methyl-1,3-oxazole-2-sulfonyl chloride, a common approach is the chlorination of corresponding thiol intermediates. For example:
- Lawesson’s Reagent Method : Cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate followed by oxidative chlorination with Cl₂ or SO₂Cl₂ can yield heterocyclic sulfonyl chlorides .
- Phosphorus Pentachloride (PCl₅) : Chlorination of oxazole precursors with PCl₅ under anhydrous conditions (e.g., refluxing in dichloromethane) is effective but requires careful temperature control to avoid decomposition .
Q. Key Factors Affecting Yield :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C (chlorination) | >80% at 0°C |
| Solvent | Anhydrous DCM or THF | Minimizes hydrolysis |
| Reaction Time | 4–12 hours | Prolonged time reduces side products |
Q. How should researchers characterize 4-methyl-1,3-oxazole-2-sulfonyl chloride to confirm purity and structure?
Methodological Recommendations :
- NMR Spectroscopy :
- IR Spectroscopy : Strong S=O stretching vibrations near 1360 cm⁻¹ and 1180 cm⁻¹ confirm sulfonyl chloride functionality .
- Mass Spectrometry : Molecular ion peaks ([M]⁺) should align with the molecular weight (e.g., 191.63 g/mol for C₄H₄ClNO₃S).
Q. Purity Assessment :
- Use HPLC with a C18 column (acetonitrile/water gradient) to detect hydrolyzed byproducts (e.g., sulfonic acids).
Q. What are the stability considerations for storing and handling 4-methyl-1,3-oxazole-2-sulfonyl chloride?
This compound is moisture-sensitive and prone to hydrolysis. Best practices include:
Q. Decomposition Pathways :
- Hydrolysis to sulfonic acid (major pathway, accelerated by humidity).
- Thermal decomposition above 40°C, releasing SO₂ and HCl .
Advanced Research Questions
Q. How does steric and electronic effects influence the reactivity of 4-methyl-1,3-oxazole-2-sulfonyl chloride in nucleophilic substitutions?
The methyl group at position 4 introduces steric hindrance, reducing reactivity with bulky nucleophiles (e.g., secondary amines). Electronic effects from the oxazole ring’s electron-withdrawing nature enhance electrophilicity at the sulfur center, favoring reactions with:
- Primary Amines : High yields (>90%) in sulfonamide formation at 0–25°C .
- Alcohols : Require base catalysts (e.g., pyridine) to neutralize HCl byproducts .
Case Study : Reactivity with aniline derivatives showed 20% lower yields compared to aliphatic amines due to resonance stabilization of the aromatic amine .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies often arise from variations in:
- Chlorination Agents : SO₂Cl₂ vs. PCl₅ (SO₂Cl₂ gives higher purity but lower yields due to gas evolution).
- Purification Methods : Column chromatography (silica gel) vs. recrystallization (hexane/ethyl acetate).
Q. Troubleshooting Guide :
| Issue | Likely Cause | Solution |
|---|---|---|
| Low yield (<50%) | Incomplete chlorination | Increase reaction time to 24 hours |
| Hydrolysis byproducts | Moisture contamination | Use molecular sieves in solvent |
Q. What are the applications of 4-methyl-1,3-oxazole-2-sulfonyl chloride in designing bioactive sulfonamides?
This compound serves as a key intermediate for sulfonamide-based drug candidates:
Q. Synthetic Protocol for Sulfonamides :
React 4-methyl-1,3-oxazole-2-sulfonyl chloride (1 eq) with amine (1.2 eq) in DCM.
Add pyridine (1.5 eq) to scavenge HCl.
Purify via flash chromatography (hexane:ethyl acetate = 3:1).
Q. How can researchers mitigate hazards during large-scale reactions involving this compound?
Safety Measures :
Q. Emergency Protocols :
Data Contradiction Analysis
Q. Why do NMR spectra of sulfonyl chlorides vary across studies?
Variations arise from:
Q. Standardization Recommendation :
- Report spectra in CDCl₃ at 25°C with TMS as an internal reference.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
